molecular formula C11H13ClFNO4S B7576238 2-[(2-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid

2-[(2-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid

Cat. No. B7576238
M. Wt: 309.74 g/mol
InChI Key: JCKVHUYPWFEJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid, also known as CFPS, is a chemical compound that has been studied extensively for its potential uses in scientific research. It is a sulfonamide derivative that has shown promise in a variety of applications, including as an anti-inflammatory agent and as a tool for studying protein-protein interactions.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid is not fully understood, but it is thought to involve the inhibition of protein-protein interactions. Specifically, 2-[(2-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid has been shown to bind to the SH3 domain of Grb2, which is involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
2-[(2-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the modulation of protein-protein interactions. It has also been shown to have some cytotoxic effects, although these effects are not well understood.

Advantages and Limitations for Lab Experiments

2-[(2-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid has several advantages for use in laboratory experiments, including its ability to selectively bind to the SH3 domain of Grb2 and its potential anti-inflammatory effects. However, limitations include its cytotoxic effects and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research involving 2-[(2-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid, including further studies on its mechanism of action and its potential uses as an anti-inflammatory agent. Additionally, 2-[(2-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid could be studied for its potential uses in cancer research, as it has been shown to have some cytotoxic effects. Further research could also explore the potential of 2-[(2-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid as a tool for studying protein-protein interactions in other signaling pathways.

Synthesis Methods

The synthesis of 2-[(2-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid involves several steps, including the reaction of 2-chloro-4-fluorobenzenesulfonyl chloride with propylamine to form the intermediate 2-(propylamino)-4-fluorobenzenesulfonamide. This intermediate is then reacted with chloroacetic acid to yield 2-[(2-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid.

Scientific Research Applications

2-[(2-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions. It has been shown to bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. 2-[(2-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid has also been studied for its potential anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO4S/c1-2-5-14(7-11(15)16)19(17,18)10-4-3-8(13)6-9(10)12/h3-4,6H,2,5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKVHUYPWFEJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)S(=O)(=O)C1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid

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